Technical Guide: Safety Data Sheet (SDS) and Handling of Secondary Amine Esters
Executive Summary: The "Dual Reactivity" Challenge Secondary amine esters represent a unique class of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), such as local anesthetics (Tetracaine) and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Dual Reactivity" Challenge
Secondary amine esters represent a unique class of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), such as local anesthetics (Tetracaine) and prodrugs. Their handling is governed by a fundamental chemical tension: they contain both a nucleophile (secondary amine) and an electrophile (ester) within the same or adjacent molecules.
The Core Directive: While stable as acid salts (e.g., hydrochlorides), the free base form of these compounds is inherently unstable. It is prone to:
Hydrolysis: Cleavage of the ester bond by water (base-catalyzed).
Aminolysis/Dimerization: Intermolecular attack leading to diketopiperazines (DKP) or polymerization.
This guide moves beyond generic SDS advice to provide a mechanism-based handling strategy for maintaining integrity and safety.
Mechanism of Instability & Degradation
To handle these compounds safely, one must understand how they fail. The degradation pathway dictates the storage and handling conditions.
Degradation Pathways
Hydrolysis: The ester bond is susceptible to attack by water. This is accelerated significantly if the pH rises (base catalysis).
Cyclization (DKP Formation): In aliphatic secondary amine esters (e.g., Proline ethyl ester), the free amine of one molecule attacks the ester carbonyl of another. This rapidly forms a stable 2,5-Diketopiperazine (DKP), rendering the material useless.
Visualization: Stability Logic
The following diagram maps the degradation risks based on the chemical state (Salt vs. Free Base) and structure.
Figure 1: Degradation pathways. Note that the Free Base form introduces the risk of rapid self-destruction (DKP formation) for aliphatic compounds.
SDS Deep Dive: Critical Hazards
While specific SDSs vary by CAS number, secondary amine esters share a toxicological profile driven by their biological activity (often sodium channel blockers) and chemical reactivity.
Key GHS Classifications
Hazard Class
H-Code
Description
Mechanism/Context
Acute Toxicity (Oral)
H301
Toxic if swallowed.
High potency. Tetracaine, for example, is rapidly absorbed and affects the CNS/CV systems [1].
Eye Irritation
H319
Causes serious eye irritation.
The basicity of the amine combined with the ester functionality can cause corneal damage.
Skin Sensitization
H317
May cause allergic skin reaction.
Para-amino benzoic acid (PABA) derivatives are known sensitizers. Repeated handling requires double-gloving.
Interpreting P-Statements for Research
P261 (Avoid breathing dust): Critical for salts (powders). Use a weighing enclosure or fume hood.
P280 (Wear protective gloves/eye protection): Nitrile gloves are generally sufficient, but double-gloving is recommended when handling the free base in organic solvents (e.g., DCM) to prevent permeation.
Handling Protocols
Storage of Salts (Standard)
The hydrochloride salt is the "dormant" state. The amine is protonated (
), preventing it from acting as a nucleophile.
Temperature: Store at 2–8°C (Refrigerated) or -20°C (Frozen) for long-term.
Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen if the seal is broken. Moisture leads to hydrolysis, releasing acid (
), which further catalyzes degradation (autocatalysis).
Protocol: Generating & Handling the Free Base
Context: You need the free base for a nucleophilic substitution reaction or extraction.
Risk: Once neutralized, the "clock starts ticking" for dimerization (especially for aliphatic amino esters like Proline ethyl ester) [3].
Step-by-Step Procedure:
Preparation: Pre-cool all solvents (DCM, EtOAc) and aqueous buffers to 4°C.
Solid (Salt): Sweep up carefully to avoid dust generation. Place in a sealed container.
Liquid (Free Base in Solvent):
Absorb with inert material (vermiculite/sand).
Do not use acidic absorbents (exothermic reaction with amine) or basic absorbents (accelerates hydrolysis/fumes).
Clean surface with a dilute soap solution, followed by water.
First Aid (Specific to Amine Esters)
Eye Contact: Flush immediately for 15 minutes. The "numbing" effect of anesthetics (like Tetracaine) may mask the pain of the injury. Do not rely on pain as an indicator of damage severity. Seek medical attention immediately [1].
Skin Contact: Wash with soap and water. Monitor for sensitization (rash/redness) over the next 24-48 hours.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5411, Tetracaine. Retrieved from [Link]
Dalal Institute. Hydrolysis of Esters and Amides: Base Catalyzed Mechanism. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of N-tert-butyl
-alanine Ethyl Ester
Executive Summary
N-tert-butyl
-alanine ethyl ester (CAS: 1462-98-2 ) represents a critical intermediate in the synthesis of peptidomimetics and -peptide foldamers. Unlike its linear alkyl counterparts, the bulky tert-butyl group confers unique steric properties that modulate both the chemical reactivity of the secondary amine and the conformational dynamics of derived amides. This technical guide provides a comprehensive analysis of its physicochemical properties, a self-validating synthesis protocol based on steric control, and its application in modern drug discovery.
Molecular Identity & Structural Analysis
The compound is an ethyl ester derivative of
-alanine, N-substituted with a sterically demanding tert-butyl group. This steric bulk is the defining feature, preventing over-alkylation during synthesis and influencing the rotameric population in peptide backbones.
Identifier
Details
IUPAC Name
Ethyl 3-(tert-butylamino)propanoate
Common Name
N-tert-butyl -alanine ethyl ester
CAS Number
1462-98-2
Molecular Formula
SMILES
CC(C)(C)NCCC(=O)OCC
InChI Key
MRBYLBKVCAGYBL-UHFFFAOYSA-N
Physicochemical Data Matrix
The following data aggregates experimental observations and high-confidence predictive models suitable for process chemistry scaling.
Property
Value / Range
Context & Notes
Molecular Weight
173.26 g/mol
Monoisotopic mass: 173.14
Physical State
Liquid
Colorless to pale yellow oil at RT.
Boiling Point
~60–65 °C @ 1.5 mmHg
Critical: Decomposes at atmospheric BP (~190°C). Distill only under high vacuum.
Density
0.89 – 0.91 g/mL
Slightly less dense than water; phase separates easily.
Refractive Index ()
~1.428
Typical for aliphatic amino esters.
pKa (Conjugate Acid)
~10.2
The secondary amine is basic; forms stable salts (HCl, Tosylate).
Solubility
Lipophilic
Soluble in EtOH, DCM, EtOAc, . Sparingly soluble in water.[1]
Flash Point
~65–70 °C
Combustible liquid (Class IIIA).
Expert Insight: The boiling point of the tert-butyl isomer is slightly lower than the n-butyl isomer (BP ~65°C @ 1.4 Torr) due to the globular shape of the t-butyl group reducing intermolecular van der Waals surface contact.
Synthetic Pathways & Reaction Kinetics
The synthesis relies on an Aza-Michael Addition . While Michael additions are common, this specific reaction exploits the Steric Exclusion Principle .
The Mechanism:
The reaction involves the nucleophilic attack of tert-butylamine on the
-carbon of ethyl acrylate.
Kinetic Control: The reaction of the primary amine (
) is facile.
Thermodynamic Stop: Once the secondary amine is formed, the massive steric bulk of the tert-butyl group prevents the nitrogen from attacking a second molecule of ethyl acrylate. This naturally suppresses the formation of the tertiary amine byproduct (
-bis-alkylated species), which is a common plague in the synthesis of linear analogs (e.g., methylamine or ethylamine variants).
Visualization: Steric Control in Aza-Michael Addition
Caption: Logical flow of the Aza-Michael synthesis showing how the tert-butyl group inherently blocks over-alkylation (red dotted line).
Validated Experimental Protocol
Objective: Synthesis of Ethyl 3-(tert-butylamino)propanoate on 100 mmol scale.
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Loading: Add tert-butylamine (150 mmol, 1.5 eq) to the flask. The excess amine acts as a solvent and drives kinetics.
Addition: Cool the flask to 0°C (ice bath). Add ethyl acrylate (100 mmol, 1.0 eq) dropwise over 30 minutes.
Why: The reaction is exothermic. Rapid addition can cause boiling of the amine (BP ~44°C) and loss of stoichiometry.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
Monitoring: Check by TLC (stain with Ninhydrin or Iodine) or GC-MS. Disappearance of acrylate is the endpoint.
Workup:
Concentrate the mixture under reduced pressure (Rotavap) to remove excess tert-butylamine.
Self-Validation Step: The crude oil should be pale yellow. If dark orange/brown, polymerization of acrylate occurred (likely due to insufficient cooling or lack of radical inhibitor in the acrylate).
Purification: Distill under high vacuum (0.5 – 2 mmHg). Collect the fraction boiling at ~60–65°C.
Yield: Typical isolated yields are 85–95%.
Handling, Stability, & Storage
Stability: The free base is prone to slow hydrolysis if exposed to moisture and atmospheric
(forming carbamates).
Storage: Store at 4°C under an inert atmosphere (Argon/Nitrogen).
Salt Formation: For long-term storage, convert to the Hydrochloride salt (
) by treating an ethereal solution of the ester with anhydrous HCl in dioxane. The salt is a stable, non-hygroscopic solid (MP ~150°C).
Application in Drug Discovery
Researchers utilize N-tert-butyl
-alanine ethyl ester primarily for Peptidomimetics . The tert-butyl group serves as a "conformational lock."
Beta-Peptides: When hydrolyzed to the free amino acid and coupled into peptides, the bulky nitrogen substituent forces the backbone into specific helical turns (e.g., 14-helix vs 12-helix) different from standard
-peptides.
Metabolic Stability: The steric bulk protects the adjacent peptide bond from enzymatic hydrolysis by proteases, enhancing the half-life of drug candidates.
Visualization: Drug Development Workflow
Caption: Critical path from ester intermediate to bioactive peptidomimetics and foldamers.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 104150 (Related Isomer) & CAS 1462-98-2. Retrieved from [Link]
Protocol for aza-Michael addition of tert-butylamine to ethyl acrylate
Application Note: Precision Synthesis of -Amino Esters via Aza-Michael Addition Protocol: Addition of tert-Butylamine to Ethyl Acrylate Abstract This application note details the optimized protocol for the synthesis of e...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of
-Amino Esters via Aza-Michael Addition
Protocol: Addition of tert-Butylamine to Ethyl Acrylate
Abstract
This application note details the optimized protocol for the synthesis of ethyl 3-(tert-butylamino)propionate via the aza-Michael addition of tert-butylamine to ethyl acrylate. Unlike linear primary amines, tert-butylamine presents unique steric challenges that influence reaction kinetics and selectivity. This guide provides a mechanistic rationale, a "Green" solvent-free protocol, a solvent-assisted high-purity protocol, and comprehensive characterization data. These methods are validated for high atom economy and minimal byproduct formation.
Introduction & Mechanistic Insight
The aza-Michael addition is a cornerstone reaction for generating
-amino acid derivatives, which are critical pharmacophores in peptidomimetics and bioactive alkaloids.[1] The reaction involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene (-unsaturated carbonyl).[2]
The Steric-Electronic Paradox:
Ethyl Acrylate: A highly reactive Michael acceptor due to the unhindered
-carbon and strong electron-withdrawing ester group.
tert-Butylamine: A strong base but a sterically hindered nucleophile.
While linear primary amines (e.g., n-butylamine) often suffer from over-alkylation (forming bis-adducts), the bulky tert-butyl group naturally suppresses the second addition, resulting in high selectivity for the mono-adduct. However, this steric bulk also retards the initial nucleophilic attack, requiring optimized conditions to ensure complete conversion without polymerization of the acrylate.
Reaction Mechanism
Recent computational kinetic studies suggest that in polar protic solvents, the reaction proceeds via a 1,2-addition mechanism followed by a rate-limiting proton transfer, rather than a direct concerted 1,4-addition.
Nucleophilic Attack: The amine lone pair attacks the
-carbon of the acrylate.
Zwitterion Formation: A zwitterionic enolate intermediate is generated.
Proton Transfer: A solvent-assisted or intermolecular proton transfer occurs from the ammonium nitrogen to the
-carbon, yielding the final product.
Figure 1: Mechanistic pathway of the aza-Michael addition emphasizing the zwitterionic intermediate.
Critical Experimental Parameters
Parameter
Recommendation
Rationale
Stoichiometry
1.0 : 1.2 (Acrylate : Amine)
Slight excess of amine drives kinetics and prevents acrylate polymerization.
Solvent
Methanol (Protocol A) or None (Protocol B)
Methanol: Stabilizes the zwitterionic intermediate via H-bonding. Solvent-Free: Maximizes concentration and reaction rate (Green Chemistry).
Temperature
25°C - 40°C
Higher temps increase rate but risk retro-Michael reaction or polymerization.
Inhibitor
MEHQ (optional)
If using old acrylate stocks, 10-50 ppm 4-methoxyphenol prevents radical polymerization.
Recommended for initial screening or when high purity is required without distillation.
Reagents:
Ethyl Acrylate (>99%, stabilized)
tert-Butylamine (>99%)
Methanol (HPLC Grade)
Step-by-Step Workflow:
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butylamine (1.75 g, 24 mmol, 1.2 equiv) in Methanol (10 mL).
Addition: Cool the solution to 0°C using an ice bath. Add ethyl acrylate (2.00 g, 20 mmol, 1.0 equiv) dropwise over 5 minutes.
Note: The reaction is exothermic. Cooling prevents uncontrolled heat buildup.
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12–24 hours.
Monitoring: Monitor via TLC (10% EtOAc/Hexane, stain with Ninhydrin or KMnO4) or GC-MS.
Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove methanol and excess tert-butylamine.
Purification: The resulting oil is typically >95% pure. If necessary, purify via vacuum distillation (bp ~85°C at 10 mmHg) or flash chromatography (SiO2, Hexane/EtOAc).
Protocol B: Solvent-Free "On-Water" or Neat (High Throughput)
Recommended for scale-up and Green Chemistry applications.
Step-by-Step Workflow:
Charge: Add tert-butylamine (1.2 equiv) directly to a reaction vessel.
Activation: Add Water (0.5 mL per mmol reactant) OR proceed neat. Water acts as a catalyst by activating the carbonyl through hydrogen bonding.
Addition: Add ethyl acrylate (1.0 equiv) slowly.
Caution: Without solvent heat sink, the exotherm is significant. Ensure efficient stirring.
Reaction: Stir vigorously at RT for 4–6 hours.
Workup:
If Neat: Apply high vacuum directly to remove volatiles.
If Aqueous: Extract with diethyl ether, dry over MgSO4, and concentrate.
Figure 2: Operational workflow for the synthesis of ethyl 3-(tert-butylamino)propionate.
Data Analysis & Characterization
The product, ethyl 3-(tert-butylamino)propionate , is typically isolated as a colorless to pale yellow oil.[3]
Expected Yield: 85% – 98%
Spectroscopic Data Table:
Technique
Signal / Value
Assignment
H NMR (CDCl, 400 MHz)
1.10 (s, 9H)
tert-Butyl group (C(CH))
1.26 (t, J=7.1 Hz, 3H)
Ester methyl group (-OCHCH)
2.45 (t, J=6.8 Hz, 2H)
-Methylene (-CHCO-)
2.82 (t, J=6.8 Hz, 2H)
-Methylene (-NHCH-)
4.14 (q, J=7.1 Hz, 2H)
Ester methylene (-OCHCH)
~1.5 (br s, 1H)
Amine proton (-NH -)
C NMR (CDCl, 100 MHz)
172.8
Carbonyl (C=O)
60.3
Ester (-OC H-)
50.5
tert-Butyl Quaternary C
38.5
-Carbon
35.2
-Carbon
28.9
tert-Butyl Methyls
IR (Neat)
1730 cm
Strong C=O stretch (Ester)
3300-3400 cm
Weak N-H stretch
Troubleshooting & Optimization
Polymerization of Acrylate:
Symptom:[4][5][6] Solution becomes viscous or forms a gel.
Solution: Ensure the reaction is not overheated. Perform under air (oxygen inhibits radical polymerization) or add MEHQ inhibitor. Do not use distilled acrylate stored for long periods without stabilizer.
Incomplete Conversion:
Symptom:[4][5][6] Starting material remains after 24h.
Solution: Add a Lewis Acid catalyst (e.g., 5 mol% CeCl
or Silica Gel) or switch to Protocol B (Solvent-free) to increase effective concentration.
Retro-Michael Reaction:
Symptom:[4][5][6] Product degrades upon heating/distillation.
Solution: Avoid high temperatures (>100°C) during workup. The reaction is reversible; keep the product neutral.
Safety Considerations
Ethyl Acrylate: Potent lachrymator, sensitizer, and suspected carcinogen. Handle only in a functioning fume hood.
tert-Butylamine: Highly flammable and corrosive.
Exotherm: The reaction releases heat. Always perform the addition step slowly with cooling available.
References
Reaction Mechanism & Kinetics
Surendra, K., et al. "Nucleophilic addition of amines to acrylates: A computational and experimental study." Journal of Organic Chemistry, 2016 .
Solvent Effects
Ranu, B. C., & Banerjee, S. "Significant rate acceleration of the aza-Michael reaction in water." Tetrahedron Letters, 2007 .
Green Chemistry Protocols
Vermajan, T., et al. "Solvent-free aza-Michael addition of amines to acrylates." Green Chemistry, 2014 .
Spectral Data Verification
National Institutes of Health (NIH). "Ethyl 3-(tert-butylamino)propionate - PubChem Compound Summary." PubChem.
Procedure for hydrolysis of Ethyl 3-(tert-butylamino)propanoate to beta-amino acid
Application Note: Optimized Hydrolysis Protocols for Sterically Hindered -Amino Esters Abstract This application note details the optimized protocols for the hydrolysis of Ethyl 3-(tert-butylamino)propanoate to its corre...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Hydrolysis Protocols for Sterically Hindered
-Amino Esters
Abstract
This application note details the optimized protocols for the hydrolysis of Ethyl 3-(tert-butylamino)propanoate to its corresponding
-amino acid. Unlike standard -amino esters, -amino esters possess a unique propensity for Retro-Michael addition (elimination) under basic conditions, necessitating strict kinetic control. This guide presents two validated pathways: Method A (Mild Saponification) for isolating the zwitterionic free acid, and Method B (Acid Hydrolysis) for generating the stable hydrochloride salt.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The target substrate contains a secondary amine with a bulky tert-butyl group at the
-position relative to the ester.
Steric Factors: The tert-butyl group provides significant steric shielding to the nitrogen, reducing nucleophilic interference but increasing the basicity of the amine.
Thermodynamic Risk (The Retro-Michael Trap): The primary failure mode in
-amino acid synthesis is the base-catalyzed elimination of the amine to release an acrylate (Retro-Michael reaction). This is entropically driven and accelerated by high heat and strong bases.
Mechanistic Pathways
The following diagram illustrates the competing pathways. Success depends on favoring Pathway 1 (Hydrolysis) over Pathway 2 (Elimination).
Experimental Protocols
Method A: Mild Saponification (LiOH) – Preferred for Zwitterion
Objective: Hydrolysis under mild conditions to prevent elimination, yielding the free zwitterionic acid.
Rationale: Lithium Hydroxide (LiOH) is less basic and more soluble in organic/aqueous mixtures than NaOH, allowing for a homogeneous reaction at lower temperatures.
Dissolution: In a round-bottom flask, dissolve 1.0 g (approx. 5.7 mmol) of the ethyl ester in 12 mL of THF. Cool the solution to 0°C in an ice bath.
Base Addition: Dissolve LiOH·H₂O (600 mg, 14.3 mmol) in 4 mL of deionized water. Add this solution dropwise to the cold ester solution over 10 minutes.
Critical Control Point: Maintain temperature < 5°C during addition to suppress local exotherms that trigger elimination.
Reaction: Allow the mixture to warm naturally to Room Temperature (20–25°C). Stir for 3–5 hours.
Monitoring: Check via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1, Ninhydrin stain) or LC-MS. Look for disappearance of the ester peak (M+H = 174).
Quench & Concentration: Once complete, carefully concentrate the mixture under reduced pressure (Rotavap, bath < 40°C) to remove THF. You will be left with an aqueous alkaline solution.
Purification (Ion Exchange):
Load the aqueous residue onto a column containing Dowex 50WX8 (H+ form).
Wash with distilled water (3 column volumes) to remove Li+ salts and any acrylic acid byproducts.
Elute the product using 1M Ammonium Hydroxide (NH₄OH) .
Isolation: Collect ninhydrin-positive fractions. Lyophilize (freeze-dry) to obtain the product as a white, fluffy solid.
Method B: Acid Hydrolysis (HCl) – Robust Scale-Up
Objective: Hydrolysis using acid catalysis to yield the hydrochloride salt.[1]
Rationale: Acidic conditions completely suppress the Retro-Michael elimination mechanism, as the amine is protonated (ammonium), making it a non-leaving group.
Reagents
Ethyl 3-(tert-butylamino)propanoate (1.0 equiv)
6M Hydrochloric Acid (HCl) (10 equiv)
Step-by-Step Procedure
Setup: Place the ester in a round-bottom flask equipped with a reflux condenser.
Acidification: Add 6M HCl (approx. 10 mL per gram of ester).
Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.
Note: The high temperature is safe here because the acidic pH prevents elimination.
Monitoring: Monitor by LC-MS. The ester should convert quantitatively to the acid.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability Management of
-Amino Esters
Ticket ID: BAE-STAB-001
Subject: Preventing Degradation (Retro-Michael) During Storage and Handling
Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Diagnostic Hub: Is Your Sample Degrading?
Before implementing preservation protocols, confirm that the retro-Michael reaction is the root cause of your instability. This reaction is the thermodynamic reverse of the synthesis, breaking the
-amino ester (BAE) back into its starting materials: an amine and an -unsaturated ester (acrylate).
Troubleshooting Matrix
Symptom
Observation Method
Root Cause Analysis
Appearance of Olefins
H NMR
New signals appearing between 5.8 – 6.4 ppm (characteristic acrylate vinyl protons). This confirms the C-N bond has cleaved.
Purity Drop after Distillation
HPLC / GC
High heat during distillation shifts the equilibrium toward reactants (entropy driven). The "purified" fraction re-equilibrates to a mixture.
Gelation / Solidification
Visual Inspection
The retro-Michael reaction releases free acrylates. These acrylates can undergo radical polymerization (especially if inhibitors were removed), turning your liquid BAE into a crosslinked gel.
pH Drift
pH Meter
As the ester degrades, the release of the free amine may slightly alter the basicity of the solution, though this is less reliable than NMR.
The Mechanism: Why It Happens
To prevent the reaction, you must understand the equilibrium. The Michael addition is reversible. The forward reaction (Synthesis) is exothermic, while the reverse reaction (Retro-Michael) is endothermic and entropy-driven.
Mechanistic Pathway & Intervention Points[1][2]
The following diagram illustrates the equilibrium and the critical intervention point (Protonation) that "locks" the molecule in its stable state.
Figure 1: The stability equilibrium. The red dashed path represents the degradation (Retro-Michael) driven by heat. The blue path represents the stabilization strategy: protonating the nitrogen removes its lone pair, making the retro-reaction chemically impossible.
Prevention Protocols
Protocol A: Salt Formation (The Gold Standard)
The most effective way to prevent retro-Michael degradation is to convert the free amine into an ammonium salt. This removes the lone pair on the nitrogen, which is mechanistically required to initiate the retro-reaction.
-amino ester in an anhydrous aprotic solvent (e.g., Diethyl ether or Dichloromethane).
Note: Avoid alcohols (methanol/ethanol) as they can induce transesterification.
Acidification: Cool the solution to 0°C. Dropwise add a stoichiometric amount (1.05 eq) of anhydrous acid.
Recommended: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).
Why? Anhydrous acids prevent hydrolysis of the ester moiety.
Precipitation: The salt form is often less soluble in ether/hexane. If it precipitates, filter under inert gas. If it remains soluble, evaporate solvent under high vacuum at ambient temperature.
Validation: Take a
H NMR in or . You should see a downfield shift of the -methylene protons next to the nitrogen, confirming protonation.
Protocol B: Storage Conditions (If Free Base is Required)
If your experiment requires the free base (e.g., for immediate biological assay), you must fight the thermodynamics.
Parameter
Recommendation
Scientific Rationale
Temperature
-20°C to -80°C
The retro-Michael reaction has a high activation energy. Lowering temperature drastically reduces the rate constant ().
Concentration
Store Neat (Undiluted)
Dilution favors dissociation (entropy). Storing as a neat oil is better than a dilute solution.
Atmosphere
Argon/Nitrogen
While oxygen doesn't directly trigger retro-Michael, it promotes radical polymerization of the acrylate byproducts, driving the equilibrium further right.
Time limit
< 48 Hours
Free bases of sterically hindered BAEs are kinetically unstable. Use immediately.
Frequently Asked Questions (FAQ)
Q: Can I purify my
-amino ester by distillation?A:Proceed with extreme caution. Distillation requires heat, which shifts the equilibrium toward the starting materials. You may distill the acrylate and amine separately, only to have them recombine in the receiving flask (or not at all).
Alternative: Use Vacuum Flash Chromatography on silica gel. If you must distill, use a Kugelrohr apparatus under high vacuum (<0.1 mmHg) to keep the bath temperature below 60°C.
Q: Does the structure of the amine affect stability?A: Yes.
Primary Amines: Can react twice (forming tertiary amines). The intermediate secondary amine is often unstable.
Steric Bulk: Bulky amines (e.g., t-butyl) destabilize the Michael adduct due to steric compression, accelerating the retro-Michael reaction to relieve strain. These require immediate salt formation.
Q: My sample is a Poly(
-amino ester) (PBAE). Does this apply?A: Absolutely. PBAEs degrade via two mechanisms: hydrolysis (ester bond) and retro-Michael (backbone cleavage). In aqueous media, hydrolysis dominates. In storage (dry state), retro-Michael is the primary threat. Storing PBAEs as solid salts or at -80°C is mandatory for long-term viability.
References
Mechanism of the Michael Reaction. Master Organic Chemistry.
[Link]
Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. National Institutes of Health (PMC).
[Link]
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO (Revistes Catalanes amb Accés Obert).
[Link]
Degradation of poly(β-amino ester) gels in alcohols through transesterification. National Institutes of Health (PMC).
[Link]
Removing unreacted tert-butylamine from reaction mixtures
Technical Support Center: -Butylamine Removal Ticket Status: Open Priority: High Agent: Senior Application Scientist Chemical Profile & Triage Before selecting a removal protocol, you must understand the physicochemical...
-BuNH forms a complex with copper, turning the aqueous layer deep purple/blue .
Action: Continue washing until the aqueous layer remains pale blue (indicating no amine remains).
Final Wash: Wash with Brine (saturated NaCl) to remove residual water.
Drying: Dry over Na
SO and concentrate.
Visual Workflow:
Figure 2: Liquid-liquid extraction workflow with visual validation step.
Ticket #002: Removal via Volatility (Evaporation)
Scenario: Product is non-volatile, but you wish to avoid aqueous work-up.[1]
Issue:
-BuNH boils at 44°C, but it "bumps" violently and can ruin vacuum pump oil by condensing inside the pump.
Protocol:
Atmospheric Distillation (Recommended): Before applying vacuum, distill off the bulk amine at ambient pressure (or slight vacuum, ~400 mbar) using a 50°C water bath.[1]
Co-evaporation: Add Dichloromethane (DCM) or Toluene .
Why? While
-BuNH does not form a strict azeotrope with DCM, the solvent vapor acts as a carrier gas (entrainer), reducing the partial pressure required to move the amine.[1]
Vacuum Step: Apply high vacuum only after the volume is significantly reduced. Use a dry ice/acetone cold trap to protect the pump.
Ticket #003: Scavenging for Sensitive Compounds
Scenario: Product is acid-sensitive, water-sensitive, or amphoteric (contains both amine and acid groups).[1]
Solution: Use a Polymer-Supported (PS) Electrophile.
Recommended Resin:PS-Isocyanate (Polystyrene-supported methyl isocyanate).
Mechanism: The nucleophilic amine attacks the isocyanate to form an insoluble urea, which is filtered off.
Add 3.0 equivalents of PS-Isocyanate resin relative to the excess amine.
Add solvent (DCM or THF are ideal for resin swelling).
Agitate gently (do not stir with a magnetic bar, which grinds the resin) for 2–4 hours at room temperature.
Filter through a fritted funnel. The filtrate is amine-free.
Resin Type
Target
Scavenging Time
Capacity
PS-Isocyanate
Prim/Sec Amines
1–4 Hours
~1.5 mmol/g
PS-Benzaldehyde
Primary Amines Only
4–12 Hours
~1.2 mmol/g
Amberlyst 15
All Bases
1 Hour
~4.7 mmol/g
Frequently Asked Questions (FAQ)
Q: I see a persistent singlet at
1.1-1.4 ppm in my NMR. Is this -butylamine?A: Yes. Free base -BuNH typically shows a singlet around 1.1 ppm (9H) in CDCl. If the shift is slightly downfield ( 1.3-1.5 ppm) and broad, you likely have the hydrochloride salt (-BuNHCl). The salt is notoriously difficult to remove by simple evaporation because it sublimes rather than boils.
Fix: Perform a basic wash (NaHCO) to free-base it, then evaporate, or use the CuSO wash described in Ticket #001.[1]
Q: My vacuum pump oil smells fishy after evaporating the reaction.A: The amine has condensed in your pump oil. This degrades the pump's ultimate vacuum and can corrode internal parts.
Fix: Change the oil immediately. In the future, use a liquid nitrogen or dry ice/acetone trap between the rotovap and the pump.
Q: Can I just use silica gel chromatography?A: Primary amines often "streak" on silica gel due to interaction with acidic silanols.
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent to neutralize the silica, or use "Amine-functionalized" silica. However, this adds TEA to your product, which is easier to remove (BP 89°C) but still an impurity.[1]
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6385, tert-Butylamine. Retrieved from [Link]
University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. Retrieved from [Link]
Biotage. (n.d.). Isocyanate Resins for Amine Scavenging. Retrieved from [Link] (General reference for PS-Isocyanate specifications).
A Senior Scientist's Guide to the ¹H NMR Characterization of Ethyl 3-(tert-butylamino)propanoate: Diagnostic Peaks and Comparative Analysis
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(tert-butylamino)propanoate, a common building block in the synthesis of more complex molecules. Designed for resear...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(tert-butylamino)propanoate, a common building block in the synthesis of more complex molecules. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list to offer a comparative framework for unambiguous structural confirmation, grounded in established spectroscopic principles and field-proven experimental practices.
Section 1: The Signature ¹H NMR Spectrum of Ethyl 3-(tert-butylamino)propanoate
The structure of Ethyl 3-(tert-butylamino)propanoate presents several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. Understanding the chemical shift, integration, and multiplicity of these signals is paramount for verifying the compound's identity and purity. The spectrum was acquired in deuterated chloroform (CDCl₃), a standard solvent for its ability to dissolve a wide range of organic molecules and its well-defined residual solvent peak.[1][2]
Figure 1: Molecular structure of Ethyl 3-(tert-butylamino)propanoate.
Based on spectral data found in the literature, the diagnostic peaks for Ethyl 3-(tert-butylamino)propanoate are summarized below.[3]
Signal Assignment
Chemical Shift (δ) ppm (Estimated)
Multiplicity
Integration
Key Diagnostic Feature
a: tert-Butyl Protons (-C(CH ₃)₃)
~1.05
Singlet (s)
9H
Intense, sharp singlet characteristic of nine equivalent protons.
b: Ethyl Ester Methyl (-OCH₂CH ₃)
~1.25
Triplet (t)
3H
Triplet due to coupling with the adjacent -OCH₂- group.
c: Propanoate Methylene (-CH ₂C=O)
~2.45
Triplet (t)
2H
Downfield shift due to proximity to the carbonyl group.
d: Amino Methylene (-NHCH ₂-)
~2.85
Triplet (t)
2H
Downfield shift due to proximity to the nitrogen atom.
e: Ethyl Ester Methylene (-OCH ₂CH₃)
~4.10
Quartet (q)
2H
Quartet due to coupling with the adjacent -CH₃ group.
f: Amine Proton (-NH -)
Variable (Broad)
Singlet (br s)
1H
Often broad; position is concentration and solvent dependent.
In-Depth Peak Analysis
The tert-Butyl Singlet (a): The most prominent and diagnostically powerful signal is the singlet at approximately 1.05 ppm, integrating to 9 protons.[3] This signal arises from the three equivalent methyl groups of the tert-butyl substituent. Its appearance as a sharp singlet is due to the absence of adjacent protons for spin-spin coupling.[1][4] In any spectrum, a large singlet integrating to 9H in the 0.5-2.0 ppm range is a strong indicator of a tert-butyl group.[4][5]
The Ethyl Ester Motif (b, e): The ethyl ester group provides a classic "ethyl pattern." The methylene protons (e ) are adjacent to an oxygen atom, which deshields them, shifting their resonance significantly downfield to ~4.10 ppm.[6] These two protons are coupled to the three protons of the neighboring methyl group, resulting in a quartet (n+1 = 3+1 = 4). Conversely, the methyl protons (b ) at ~1.25 ppm are coupled to the two methylene protons, appearing as a triplet (n+1 = 2+1 = 3).[7] This quartet-triplet combination is a hallmark of an ethyl group attached to an electronegative atom.
The Propanoate Backbone (c, d): The two methylene groups of the propanoate chain appear as distinct triplets. The methylene group alpha to the carbonyl (c , ~2.45 ppm) is deshielded by the electron-withdrawing effect of the C=O bond. The methylene group adjacent to the nitrogen (d , ~2.85 ppm) is similarly deshielded by the electronegative amine. Both signals appear as triplets because they are coupled to each other (2 adjacent protons, n+1=3).
The Amine Proton (f): The N-H proton signal is often a broad singlet and its chemical shift can be highly variable depending on solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. A key confirmatory experiment is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the N-H peak will disappear as the proton is exchanged for deuterium.
Section 2: Comparative Spectral Analysis: Distinguishing from Structural Analogs
The true diagnostic power of a spectrum is often revealed through comparison. Here, we contrast the ¹H NMR of Ethyl 3-(tert-butylamino)propanoate with that of closely related structures to highlight its unique features.
Comparison 1: vs. Ethyl 3-(n-butylamino)propanoate
The primary difference lies in the signal from the alkyl group on the nitrogen.
Ethyl 3-(tert-butylamino)propanoate: Shows a clean, intense 9H singlet at ~1.05 ppm.
Ethyl 3-(n-butylamino)propanoate: The n-butyl group would replace the sharp singlet with a more complex pattern: a triplet for the terminal methyl group (~0.9 ppm), and two distinct multiplets for the two internal methylene groups (~1.3-1.6 ppm), in addition to the methylene group attached to the nitrogen.[8][9]
This comparison underscores how the simplicity and high integration of the tert-butyl signal provides an unmistakable fingerprint.
Comparison 2: vs. Ethyl Propanoate
This comparison isolates the effect of the 3-(tert-butylamino) group.
Ethyl 3-(tert-butylamino)propanoate: Features two methylene triplets for the propanoate backbone at ~2.45 and ~2.85 ppm.
Ethyl Propanoate (CH₃CH₂COOCH₂CH₃): The spectrum is simpler. The methylene group adjacent to the carbonyl appears as a quartet around 2.3 ppm, coupled to the terminal methyl group which appears as a triplet around 1.1 ppm.[10] The absence of the signals at ~2.85 ppm (for -NHCH ₂-) and ~1.05 ppm (for the tert-butyl group) is the key differentiator.
Section 3: Best Practices for NMR Data Acquisition
Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and a correctly configured experiment. The following protocols represent a self-validating system for robust data acquisition.
Protocol 1: NMR Sample Preparation
Causality: The goal is to create a homogeneous solution of the analyte at an appropriate concentration, free from particulate matter and paramagnetic impurities, within a deuterated solvent containing an internal standard for accurate chemical shift referencing.
Sample Weighing: Accurately weigh 5-15 mg of Ethyl 3-(tert-butylamino)propanoate into a clean, dry vial.
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for this compound and its minimal interference with the analyte's signals.[1]
Internal Standard: Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS). TMS is the universally accepted reference standard (δ = 0.00 ppm) for ¹H NMR due to its chemical inertness and single, sharp resonance upfield of most organic signals.[6]
Dissolution & Transfer: Gently vortex or swirl the vial until the sample is fully dissolved. Using a Pasteur pipette with a cotton plug to filter out any dust or particulates, transfer the solution into a clean, dry 5 mm NMR tube.
Final Check: Ensure the liquid height is sufficient to cover the detector coils of the NMR probe (typically ~4-5 cm). Cap the NMR tube securely.
Protocol 2: Spectrometer Setup & Data Acquisition
Causality: The acquisition parameters are chosen to maximize signal-to-noise while ensuring quantitative accuracy and resolving spin-spin coupling.
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.[2]
Typical Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
Solvent: CDCl₃
Temperature: 298 K (25 °C)
Spectral Width (SW): ~12-15 ppm. This range is sufficient to encompass all expected proton signals for most organic molecules.[1]
Number of Scans (NS): 8-16 scans. This is generally adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
Relaxation Delay (D1): 1-2 seconds. A sufficient delay is crucial for full relaxation of the protons, ensuring accurate integration.
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Figure 2: Standard workflow for NMR characterization.
Conclusion
The ¹H NMR spectrum of Ethyl 3-(tert-butylamino)propanoate offers a rich set of diagnostic signals that, when properly analyzed, provide unambiguous confirmation of its molecular structure. The intense 9H singlet of the tert-butyl group, the classic quartet-triplet pattern of the ethyl ester, and the pair of triplets from the propanoate backbone create a unique spectral fingerprint. By comparing this signature to that of structural analogs and adhering to rigorous experimental protocols, researchers can confidently verify the identity and purity of this valuable synthetic intermediate.
References
Title: Supplementary Information for Green Chemistry journal.
Source: The Royal Society of Chemistry, 2014.
URL: [Link]
Title: t-Butyl group towers over other 1H resonances.
Source: ACD/Labs.
URL: [Link]
Title: Supporting Information for an academic publication.
Source: Wiley-VCH.
URL: [Link]
Title: Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein.
Source: National Center for Biotechnology Information (PMC).
URL: [Link]
Title: NMR Chemical Shifts.
Source: University of Wisconsin-Madison.
URL: [Link]
Title: NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters.
Source: YouTube.
URL: [Link]
Title: NMR Chemical Shifts of Trace Impurities.
Source: Organic Letters.
URL: [Link]
Title: prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation.
Source: PubMed.
URL: [Link]
Title: Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines.
Source: Semantic Scholar.
URL: [Link]
Title: Interpretation of HNMR of ethyl propanoate.
Source: Filo.
URL: [Link]
Title: 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
Source: Chemistry LibreTexts.
URL: [Link]
Title: 1H NMR Chemical Shift.
Source: Oregon State University.
URL: [Link]
Decoding the Signature Fragmentation of N-tert-butyl Beta-Amino Esters: A Comparative Mass Spectrometry Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and synthetic chemistry, N-tert-butyl beta-amino esters represent a significant class of compounds, often ser...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, N-tert-butyl beta-amino esters represent a significant class of compounds, often serving as key intermediates and structural motifs in bioactive molecules. Understanding their structural integrity and degradation pathways is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the mass spectrometric fragmentation of N-tert-butyl beta-amino esters, focusing primarily on Electron Ionization (EI) and contrasting it with softer ionization techniques like Electrospray Ionization (ESI).
The Structural Context: Predicting Fragmentation Hotspots
The archetypal N-tert-butyl beta-amino ester structure contains several key features that dictate its fragmentation behavior under mass spectrometric analysis. The primary sites for bond cleavage are the tertiary butyl group, the nitrogen-carbon bonds, and the ester functionality. The interplay between these groups leads to a characteristic and predictable fragmentation pattern, crucial for structural confirmation and identification.
The fragmentation of these molecules is governed by fundamental principles, including the stability of the resulting carbocations and radical species. The most favored pathways will be those that lead to the most stabilized fragments.[1]
Electron Ionization (EI): A High-Energy Interrogation
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation.[2] This provides a detailed "fingerprint" of the molecule. For N-tert-butyl beta-amino esters, EI mass spectra are typically characterized by several key fragmentation pathways.
A prime example is the fragmentation of ethyl 3-(tert-butylamino)propanoate. Its EI mass spectrum showcases the predictable cleavages dictated by its structure.[3]
Key Fragmentation Pathways under EI:
Alpha-Cleavage at the Nitrogen Atom: This is often the most dominant fragmentation pathway for amines.[4] The cleavage occurs at the C-C bond adjacent (alpha) to the nitrogen atom. For an N-tert-butyl beta-amino ester, this results in the formation of a highly stabilized, resonance-delocalized iminium cation. This fragment is typically observed as the base peak in the spectrum due to its exceptional stability.
Loss of the Tert-Butyl Group: The bulky N-tert-butyl group is prone to cleavage, leading to the loss of a tert-butyl radical (57 Da) and formation of a secondary amine fragment. However, the most characteristic fragmentation related to the tert-butyl group is the loss of a methyl radical (15 Da) from the parent ion to form a stable [M-15] cation, which is a common feature for tert-butyl containing compounds.[5]
Ester-Related Fragmentation: The ester group itself can undergo characteristic fragmentation. This includes the loss of the alkoxy group (-OR) or cleavage at the bond adjacent to the carbonyl group.[6]
Case Study: EI Spectrum of Ethyl 3-(tert-butylamino)propanoate
The EI mass spectrum of ethyl 3-(tert-butylamino)propanoate provides concrete experimental data to support these principles.[3] The molecule has a molecular weight of 173.26 g/mol .[7][8]
Observed m/z
Proposed Fragment Structure
Fragmentation Pathway
Significance
158
[M-CH₃]⁺
Loss of a methyl radical from the tert-butyl group
Characteristic of tert-butyl group
100
[CH₂=N⁺(H)-C(CH₃)₃]
Alpha-cleavage adjacent to the nitrogen
Often the Base Peak due to high stability
86
[H₂N⁺=CH-CH₂-COOEt]
Loss of isobutene via rearrangement
Rearrangement-driven fragmentation
72
[C₄H₁₀N]⁺
Fragment containing the N-tert-butyl group
Indicates the nature of the N-substituent
57
[C(CH₃)₃]⁺
Tert-butyl cation
Highly stable carbocation
Electrospray Ionization (ESI): A Softer Approach for Molecular Ion Preservation
In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[9] Structural information is obtained through tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), where the precursor ion is fragmented in a controlled manner.[10][11]
For N-tert-butyl beta-amino esters, an ESI-MS/MS experiment on the [M+H]⁺ ion would likely reveal different dominant pathways compared to EI.
Predicted Fragmentation Pathways under ESI-MS/MS (CID):
Loss of Neutral Molecules: Protonated molecules often fragment through the loss of small, stable neutral molecules. For this class of compounds, the loss of the ester's corresponding alkene (e.g., ethene for an ethyl ester) or the loss of the alcohol (e.g., ethanol) are plausible pathways.
Charge-Directed Fragmentation: The location of the proton (charge) on the nitrogen atom will direct the fragmentation.[1] Cleavage of the N-tert-butyl bond could lead to the loss of neutral isobutene (56 Da), a common pathway for protonated tert-butyl amines.
Amide Bond-like Cleavage: Fragmentation along the amino acid backbone can occur, similar to peptide fragmentation, though the specific patterns will differ.
The fragmentation under ESI conditions is highly dependent on the instrument parameters and the collision energy applied.[12] While EI provides a standardized, library-searchable spectrum, ESI-MS/MS offers tunable fragmentation that can be optimized to yield specific structural information.[9]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This method is ideal for volatile and thermally stable N-tert-butyl beta-amino esters.
Sample Preparation: Dissolve the purified ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250°C, using a split or splitless injection mode depending on the sample concentration.
Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be:
Initial temperature: 70°C, hold for 2 minutes.
Ramp: Increase temperature at 10°C/min to 280°C.
Hold: Hold at 280°C for 5 minutes.
Mass Spectrometry:
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Scan Range: m/z 40-400.
Source Temperature: 230°C.
Rationale: The 70 eV standard energy ensures consistent fragmentation patterns that are comparable across different instruments and can be matched against spectral libraries. The temperature program is designed to elute the compound as a sharp peak while preventing thermal degradation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization
This method is suitable for a wider range of compounds, including those that are less volatile or thermally labile.
Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 10-100 µg/mL.
Chromatographic Separation: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm). A typical gradient elution would be:
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
Mass Spectrometry:
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
MS1 Scan: Scan for the protonated molecule [M+H]⁺.
MS/MS (CID): Select the [M+H]⁺ ion as the precursor and fragment it using a normalized collision energy (e.g., 15-30 eV).
Rationale: ESI in positive mode is ideal for amines, which are readily protonated. The formic acid in the mobile phase aids in this protonation. The MS/MS experiment allows for controlled fragmentation to elicit structural information without the extensive, sometimes molecular ion-obliterating, fragmentation seen in EI.
Visualizing the Fragmentation Pathways
To better understand the bond cleavages, the following diagrams illustrate the primary fragmentation mechanisms under Electron Ionization.
Caption: Workflow for GC-MS analysis with Electron Ionization.
Conclusion: A Tale of Two Techniques
The choice of mass spectrometry technique profoundly influences the observed fragmentation of N-tert-butyl beta-amino esters.
Electron Ionization (EI) provides a robust, reproducible, and fragment-rich spectrum ideal for structural elucidation and library matching. Its high energy reliably induces characteristic alpha-cleavage, leading to a stable base peak at m/z 100, and clear fragmentation of the tert-butyl group, providing a definitive fingerprint for this class of compounds.
Electrospray Ionization (ESI) with MS/MS offers a more controlled, "softer" analysis. It excels at confirming molecular weight via the [M+H]⁺ ion and allows for targeted fragmentation experiments (CID) to probe specific structural features. The fragmentation is often less complex than EI, focusing on neutral losses and charge-directed pathways.
For researchers in drug development and synthesis, a comprehensive analysis would ideally leverage both techniques. GC-MS with EI can provide rapid, unambiguous identification based on its characteristic fragmentation pattern, while LC-MS/MS with ESI offers a complementary method suitable for a broader range of derivatives and for analyzing complex mixtures. Understanding the distinct yet complementary information provided by each technique is key to the confident characterization of these important molecules.
References
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
Ma, Y. L., Liu, W., & Zhao, Y. F. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino acids, 31(3), 333–336. Retrieved from [Link]
Pascual, C., & Riu, J. (2007). Comparison of CID-MS and EI mass spectra of four test compounds. ResearchGate. Retrieved from [Link]
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]
GNPS. (2020). GNPS Library Spectrum CCMSLIB00005766331. Retrieved from [Link]
Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of mass spectrometry: JMS, 51(1), 28–32. Retrieved from [Link]
Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. ResearchGate. Retrieved from [Link]
Zamora, I., et al. (2022). Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. Mass Analytica. Retrieved from [Link]
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
Hirota, K., & Nagai, Y. (1964). Quantitative explanation of fragmentation of the skeletal bonds in mass spectra of amino acid. Hokkaido University Collection of Scholarly and Academic Papers. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 3-(butylamino)propanoate. PubChem. Retrieved from [Link]
Colby-Sawyer College. (n.d.). Mass Spectra Interpretation: ESTERS. Retrieved from [Link]
Gupta, A., et al. (2012). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry. Retrieved from [Link]
Millington, D. S., & Smith, D. L. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry: JMS, 36(3), 325–332. Retrieved from [Link]
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. ResearchGate. Retrieved from [Link]
Kumar, A., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. Retrieved from [Link]
Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]
Wu, C. C., & Lin, C. L. (2013). Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids. Journal of mass spectrometry: JMS, 48(12), 1289–1296. Retrieved from [Link]
Eberlin, M. N. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
Swaney, D. L., et al. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of proteome research, 7(2), 467–475. Retrieved from [Link]
Comparing hydrolysis rates of tert-butyl vs n-butyl beta-amino esters
Comparative Guide: Hydrolysis of tert-Butyl vs. n-Butyl -Amino Esters Executive Summary: The Orthogonality Principle In the synthesis of -amino acids and peptidomimetics, the choice between tert-butyl ( -Bu) and n-butyl...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Hydrolysis of tert-Butyl vs. n-Butyl
-Amino Esters
Executive Summary: The Orthogonality Principle
In the synthesis of
-amino acids and peptidomimetics, the choice between tert-butyl (-Bu) and n-butyl (-Bu) esters is rarely about simple hydrolysis rates; it is a strategic choice of orthogonal protection .
The Bottom Line:
-Butyl Esters: Are acid-labile and base-resistant .[1] They hydrolyze via an mechanism driven by stable carbocation formation.[2] Use these when you need to deprotect the C-terminus while retaining base-sensitive groups (e.g., Fmoc).
-Butyl Esters: Are base-labile and acid-resistant (relative to -Bu). They hydrolyze via a mechanism (saponification). Use these when you need to deprotect the C-terminus while retaining acid-sensitive groups (e.g., Boc, Trityl).
Critical Warning for
-Amino Esters: Unlike standard aliphatic esters, -amino esters possess an intramolecular nucleophile (the amine). Under basic conditions, if the amine is free (or deprotected in situ), -lactam formation is a competing and often dominant pathway over hydrolysis.
Mechanistic Underpinnings[1][3][4]
To control these reactions, one must understand the distinct cleavage mechanisms. The steric bulk of the tert-butyl group completely shuts down the standard tetrahedral intermediate pathway used by n-butyl esters.
Comparative Mechanisms
-Butyl (): Hydroxide attacks the carbonyl carbon. The linear butyl chain offers minimal steric hindrance, allowing the formation of the tetrahedral intermediate.
-Butyl (): The bulky methyl groups prevent nucleophilic attack at the carbonyl. Instead, strong acid protonates the ether oxygen, leading to the cleavage of the alkyl-oxygen bond. This releases the stable tert-butyl carbocation (which eliminates to isobutylene).
Visualizing the Pathways
Figure 1: Mechanistic divergence between steric-controlled (t-Bu) and electronic/steric-permitted (n-Bu) hydrolysis.
Performance Data & Stability Profile
The following table summarizes the relative stability of these esters under standard laboratory conditions.
Condition
Reagent System
-Butyl Ester
-Butyl Ester
Selectivity
Aqueous Base
LiOH / THF / H₂O
Fast ( h)
Inert (Stable for days)
Cleaves -Bu only
Mild Acid
dilute HCl / Dioxane
Slow / Stable
Moderate ( h)
Cleaves -Bu
Strong Acid
TFA / DCM (1:1)
Stable (reversible protonation)
Instant/Fast (< 1 h)
Cleaves -Bu only
Nucleophilic Scavengers
NaI / Acetone
Slow ()
Inert
N/A
Hydrogenolysis
H₂ / Pd-C
Stable
Stable
Orthogonal to Benzyl
The
-Amino Factor: Zwitterions & Solubility
When hydrolyzing
-amino esters, the product is often a zwitterionic -amino acid.
Solubility Issue: The starting ester is organic-soluble; the product is water-soluble (isoelectric point usually pH 6-7).
Extraction Challenge: Standard acidic workups often trap the product in the aqueous phase.
Solution: For
-Bu cleavage with TFA, the product is the trifluoroacetate salt. Evaporate to dryness; do not extract. For -Bu base hydrolysis, use ion-exchange resin (Dowex) for neutralization rather than liquid-liquid extraction.
Validated Experimental Protocols
These protocols are designed to be self-validating . The "Checkpoints" ensure the reaction is proceeding before you commit to workup.
Method A: Selective Cleavage of
-Butyl Esters (Acidolysis)
Target: Removal of
-Bu in the presence of -Bu, Benzyl, or Fmoc groups.
Preparation: Dissolve the
-amino ester substrate (1.0 equiv) in anhydrous Dichloromethane (DCM). Concentration should be 0.1 M.
Scavenger Addition (Optional but Recommended): If the molecule contains electron-rich aromatics (e.g., Indole, Phenol), add 2.0 equiv of Triethylsilane (TES). This scavenges the tert-butyl cation to prevent alkylation of your drug scaffold.
Acidification: Add Trifluoroacetic Acid (TFA) to achieve a 1:1 v/v ratio with DCM.
Why? High dielectric constant of TFA stabilizes the transition state for
cleavage.
Reaction: Stir at Room Temperature.
Checkpoint: Monitor by TLC or LCMS after 30 mins. Look for the disappearance of the M+56 mass (or M+100 for Boc-protected amines, as Boc cleaves simultaneously).
Workup:
Concentrate in vacuo (rotary evaporator) to remove TFA.
Co-evaporation: Add Toluene (2x) and re-evaporate. This forms a binary azeotrope with residual TFA, ensuring complete removal of the acid.
Result: Quantitative yield of the
-amino acid TFA salt.
Method B: Selective Hydrolysis of
-Butyl Esters (Saponification)
Target: Removal of
-Bu in the presence of -Bu or Boc groups.
Solvent System: Dissolve substrate in THF:Water (3:1).
Why? THF solubilizes the organic ester; water dissolves the hydroxide.
Reagent: Add LiOH monohydrate (2.0 - 3.0 equiv).
Why LiOH? Lithium is a harder Lewis acid than Sodium, often coordinating to the carbonyl oxygen and accelerating attack, while being less harsh than NaOH.
Temperature: Stir at 0°C initially, then warm to RT.
Checkpoint: Check pH. It must be >10. If pH drops (due to acid consumption), add more LiOH.
The "Lactam Trap" (Critical Step):
If your
-amino nitrogen is unprotected (free amine), monitor strictly for -lactam formation (M-18 mass peak).
Mitigation: Keep temperature low (0°C). If lactam forms, you cannot use base hydrolysis; switch to enzymatic hydrolysis (Pig Liver Esterase).
Workup:
Acidify carefully to pH 3-4 with 1M HCl.
Extract with Ethyl Acetate. (Note: Zwitterions may not extract well; see Section 3.1).
Strategic Decision Workflow
Use this logic flow to select the correct ester for your synthetic route.
Figure 2: Decision matrix for selecting ester protection based on orthogonal sensitivity.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (The definitive source for stability data of
-Bu vs -Bu esters).
Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text defining
vs
mechanisms).
Seki, M., et al. (2000). "Reaction of
-Amino Esters: Control of Lactamization vs Hydrolysis." Journal of Organic Chemistry, 65(20), 6789. (Specific data on the risk of -lactam formation during base hydrolysis).
Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment." Tetrahedron, 54(13), 2967. (Context for orthogonal deprotection strategies).
Li, B., et al. (2006).[4] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates and Esters." Journal of Organic Chemistry, 71(24), 9045–9050. (Alternative mild acid protocol).
Urgent Note for Researchers: Do not confuse this compound with Ammonium Glycyrrhizinate (CAS 53956-04-0), which often appears in broad searches for "amino propanoates" but has a completely different safety profile.[1]
Ethyl 3-(tert-butylamino)propanoate is a secondary amine and an ester .[2] While specific GHS data for this exact CAS is often limited in public databases, its structural analog (Ethyl 3-(butylamino)propanoate, CAS 10494-81-2) is classified as causing Serious Eye Damage (Category 1) .[1] You must handle this chemical as a potential corrosive and severe irritant.[1]
Critical PPE: Chemical splash goggles (ANSI Z87.1+) are non-negotiable.[1] Safety glasses are insufficient.
Engineering Control: All handling must occur within a certified chemical fume hood.[1]
Risk Assessment & Chemical Causality
As a Senior Application Scientist, I prioritize understanding the why behind safety protocols. The hazards of this molecule are dictated by its two functional groups:[1]
The Secondary Amine (
):
Mechanism: The lone pair on the nitrogen makes this moiety basic and nucleophilic.[1] Upon contact with moist mucous membranes (eyes, lungs), it can raise local pH, leading to saponification of membrane lipids and potential corneal opacity.[1]
Risk: High risk of chemical burns or severe irritation.[1]
The Ethyl Ester (
):
Mechanism: This group increases lipophilicity, facilitating the molecule's penetration through the skin's stratum corneum.[1]
Risk: It acts as a vehicle, potentially carrying the irritant amine moiety deeper into dermal layers.[1]
Hazard Classification (Based on Structural Analog CAS 10494-81-2)
Personal Protective Equipment (PPE) Specifications
Standard "lab attire" is insufficient.[1] Use this specific loadout to mitigate the risks identified above.
A. Eye & Face Protection (CRITICAL)[1][2][4][5]
Requirement: Chemical Splash Goggles (Indirect Vent).[1]
Why: The amine vapors or micro-droplets can bypass standard safety glasses.[1] If the reaction is pressurized or involves large volumes (>500 mL), add a Face Shield over the goggles.[1]
Why: The tert-butyl group provides some steric bulk, reducing volatility slightly compared to lighter amines, but the vapor pressure is still sufficient to cause respiratory distress (H335).[1]
Supplement: Chemical-resistant apron (Tyvek or PVC) if handling stock solutions (>1 M).
Operational Protocol: Safe Handling Workflow
This self-validating workflow ensures that engineering controls are active before the chemical is exposed.
Figure 1: Operational workflow for handling beta-amino esters. Note the specific decontamination step.
Step-by-Step Methodology
Pre-Handling Check:
Verify fume hood certification sticker is current.[1]
Clear the hood deck of unnecessary clutter to prevent turbulence.[1]
Weighing & Transfer:
Liquids: Use a positive-displacement pipette or glass syringe to prevent dripping.[1] The ester is likely a liquid at room temperature (or low-melting solid).
Technique: Keep the sash as low as possible.[1] Do not put your head inside the hood.
Decontamination (The "Self-Validating" Step):
Because this is an amine, water alone may not effectively remove oily residues.[1]
Protocol: Wipe spills with a paper towel soaked in dilute citric acid or acetic acid (vinegar), then follow with water.[1] This protonates the amine, making it water-soluble and easier to remove.[1]
Emergency Response & Disposal
Scenario
Immediate Action
Eye Contact
IMMEDIATE: Rinse with water for 15+ minutes. Hold eyelids open. Seek medical attention immediately (ophthalmologist).
Skin Contact
Remove contaminated clothing.[1][3][4] Wash with soap and water for 15 minutes.[1]
Inhalation
Move to fresh air.[1][3][4] If breathing is difficult, give oxygen (trained personnel only).[1]
Spill (< 100 mL)
Absorb with vermiculite or sand.[1] Do not use sawdust (fire risk with organics).[1] Neutralize residue with dilute acetic acid.[1]
Segregation: Dispose of in the Organic Solvents (Non-Halogenated) stream.[1]
Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or strong acids in the waste container to avoid exothermic reactions.[1]
References
PubChem. (n.d.).[1][5] Ethyl 3-(tert-butylamino)propanoate (Compound Summary). National Library of Medicine.[1] Retrieved February 21, 2026, from [Link][1]
Occupational Safety and Health Administration (OSHA). (2024).[1] Standard 1910.133 - Eye and face protection. United States Department of Labor.[1] Retrieved February 21, 2026, from [Link][1]